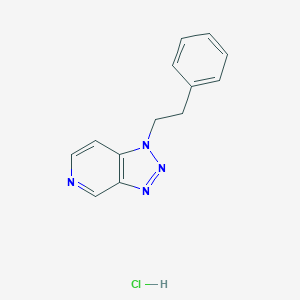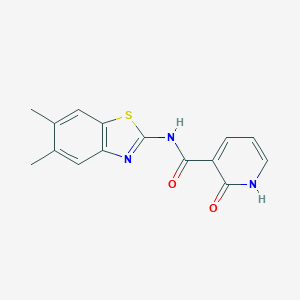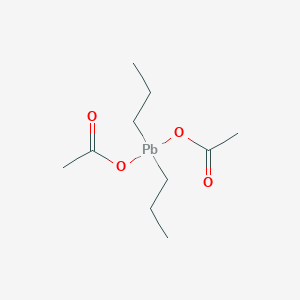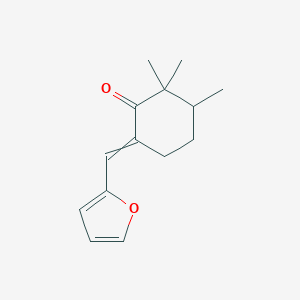
1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride, also known as PET, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. PET belongs to the class of triazolopyridine compounds and has been found to exhibit various biochemical and physiological effects.
作用機序
The mechanism of action of 1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride is not fully understood. However, it has been suggested that 1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride may act by modulating the activity of certain neurotransmitters in the brain, such as gamma-aminobutyric acid (GABA) and glutamate. 1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
生化学的および生理学的効果
1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), indicating its potential anti-inflammatory properties. 1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride has also been found to increase the levels of GABA in the brain, which may contribute to its anticonvulsant properties. Additionally, 1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride has been found to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride has several advantages for use in lab experiments. It has a high degree of purity and stability, which allows for accurate and reproducible results. 1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride is also relatively easy to synthesize, making it readily available for research purposes. However, 1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride has some limitations, such as its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
将来の方向性
There are several future directions for research on 1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride. One area of interest is the development of 1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride derivatives with improved pharmacological properties, such as increased solubility and bioavailability. Another area of interest is the investigation of 1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride's potential use in the treatment of other neurological disorders, such as multiple sclerosis and Huntington's disease. Additionally, further research is needed to fully understand the mechanism of action of 1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride and its effects on various neurotransmitters and enzymes in the brain.
合成法
The synthesis of 1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride involves the reaction of 2-phenylethylamine with 2-chloro-5-nitropyridine followed by reduction with palladium on carbon in the presence of hydrogen gas. The resulting intermediate is then treated with triazole to yield 1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride. The purity of the compound is determined by high-performance liquid chromatography (HPLC).
科学的研究の応用
1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride has been investigated for its potential therapeutic applications in various scientific research studies. It has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. 1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride has also been found to have anticonvulsant properties, indicating its potential use in the treatment of epilepsy. Additionally, 1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride has been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
特性
CAS番号 |
16870-86-3 |
|---|---|
製品名 |
1-(beta-Phenylethyl)triazolo(4,5-c)pyridine hydrochloride |
分子式 |
C3H6N6.xH4O7P2 |
分子量 |
260.72 g/mol |
IUPAC名 |
1-(2-phenylethyl)triazolo[4,5-c]pyridine;hydrochloride |
InChI |
InChI=1S/C13H12N4.ClH/c1-2-4-11(5-3-1)7-9-17-13-6-8-14-10-12(13)15-16-17;/h1-6,8,10H,7,9H2;1H |
InChIキー |
ZQRIEUJRFFXCOE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C3=C(C=NC=C3)N=N2.Cl |
正規SMILES |
C1=CC=C(C=C1)CCN2C3=C(C=NC=C3)N=N2.Cl |
同義語 |
PCA-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 4-{[(methylsulfanyl)carbothioyl]amino}butyldithiocarbamate](/img/structure/B231143.png)






![(NE)-4-methyl-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B231158.png)
![Methyl cyano{[2-(dimethylamino)-2-phenylvinyl]imino}acetate](/img/structure/B231162.png)
![N-(8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B231163.png)



